3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride
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Overview
Description
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride is a chemical compound with the molecular formula C7H5BrClN3O2S and a molecular weight of 310.56 g/mol . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the condensation of an aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and sulfonyl chloride groups can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or copper are often used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amide derivative .
Scientific Research Applications
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets. The bromine and sulfonyl chloride groups are reactive sites that can form covalent bonds with nucleophilic residues in proteins and enzymes . This interaction can inhibit the activity of these proteins, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
2-Methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride:
Uniqueness
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
CAS No. |
1423030-98-1 |
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Molecular Formula |
C7H5BrClN3O2S |
Molecular Weight |
310.56 g/mol |
IUPAC Name |
3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride |
InChI |
InChI=1S/C7H5BrClN3O2S/c1-4-6(8)7-10-2-5(15(9,13)14)3-12(7)11-4/h2-3H,1H3 |
InChI Key |
HZPQWVLVWUMKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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